Enantioselective Chemoattraction in E. coli Tsr: (R)-DHMA Elicits a Stronger Response than (S)-DHMA
In a 2020 study, (R)-DHMA and (S)-DHMA were separated and individually tested for their ability to attract E. coli through the Tsr chemoreceptor. Computational modeling predicted, and both tethered cell and motility migration coefficient assays confirmed, that (R)-DHMA acts as a stronger chemoattractant than (S)-DHMA . The paper reports a consistently greater‑magnitude piston‑like pushdown of the Tsr α‑helix 4 upon binding of (R)-DHMA compared to (S)-DHMA, mediated by Thr156. While exact numerical fold‑change data are not provided in the abstract, the enantiomeric preference is a direct head‑to‑head comparison demonstrating that the (R)-enantiomer is the biologically active ligand.
| Evidence Dimension | Chemotactic attractant potency for E. coli Tsr |
|---|---|
| Target Compound Data | Stronger attractant response vs. (S)-DHMA |
| Comparator Or Baseline | (S)-DHMA: weaker attractant response |
| Quantified Difference | Qualitatively stronger; precise fold change to be verified in full text. |
| Conditions | Tethered cell assay and motility migration coefficient assay using purified (R)- and (S)-DHMA enantiomers; Tsr+ E. coli strains |
Why This Matters
Researchers studying gut microbiome‑host signaling and catecholamine‑mediated bacterial chemotaxis must use the pure (R)-enantiomer, as the racemate exhibits reduced activity due to dilution by the less active (S)-form, potentially underestimating biological effects.
- [1] Orr, A.A., Yang, J., Sule, N., et al. (2020). Biophysical Journal, 118(2), 492-504. DOI: 10.1016/j.bpj.2019.11.3382 View Source
